Home > Products > Screening Compounds P65086 > Fluorodopa (18F)
Fluorodopa (18F) - 92812-82-3

Fluorodopa (18F)

Catalog Number: EVT-268340
CAS Number: 92812-82-3
Molecular Formula: C9H10FNO4
Molecular Weight: 214.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-((18)F)fluoro-L-dopa is a 6-fluoro-L-dopa and a (18)F radiopharmaceutical.
Fluorodopa F 18 is a fluorinated analog of [levodopa] used as a diagnostic agent for positron emission tomography (PET) in the evaluation of Parkinsonian syndromes. Fluorodopa F 18 PET is used adjunctly with other diagnostic investigations and serves primarily to visualize dopaminergic nerve terminals in the striatum.
Fluorodopa F 18 is the amino acid analog fluorodopa (FDOPA) labeled with fluorine F 18, a positron-emitting isotope, with potential tumor tracer property. Fluorine F 18 fluorodopa is able to cross the blood-brain barrier and is taken up by brain tumor cells. As uptake is higher in tumor cells, tumors may then be imaged using positron emission tomography (PET). Assessing tumor uptake of FDOPA may be beneficial for diagnosis, localization and in determining further treatment.
Source and Classification

Fluorodopa (18F) is synthesized from 18F-fluoride, which is produced in cyclotrons through the bombardment of oxygen-18 enriched water. This compound falls under the category of radiolabeled amino acids and is specifically utilized for neuroimaging applications in clinical settings.

Synthesis Analysis

The synthesis of Fluorodopa (18F) has evolved significantly, with recent advancements focusing on automated methodologies that enhance yield and purity. The most common synthesis methods include:

  1. Nucleophilic Radiofluorination: This approach involves the reaction of 18F-fluoride with a suitable precursor, typically a benzaldehyde derivative, which contains an appropriate leaving group. The nucleophilic substitution leads to the formation of Fluorodopa (18F) .
  2. Copper-Mediated Fluorination: A one-pot, two-step synthesis method has been developed using pinacol boronate precursors. This method utilizes copper catalysts to facilitate the radiofluorination process, yielding high molar activity and excellent radiochemical purity .
  3. Automated Synthesis: The use of automated synthesizers like the Trasis AllinOne has improved production efficiency. A typical synthesis cycle lasts about 75 minutes and can produce over 82 GBq of Fluorodopa (18F) with an uncorrected yield of approximately 38% .

Technical Parameters

  • Reaction Conditions: Typical conditions include heating at around 110 °C for optimal reaction rates.
  • Purification: Final products are purified using high-performance liquid chromatography (HPLC), ensuring high radiochemical purity (>98%) and stability for clinical use .
Molecular Structure Analysis

Fluorodopa (18F) has a complex molecular structure characterized by its incorporation of fluorine into the L-DOPA framework. Its chemical formula is C9H10FNO4, and it features:

  • Functional Groups: The molecule contains an amino group (-NH2), a carboxylic acid group (-COOH), and a hydroxyl group (-OH), which are critical for its biological activity.
  • Stereochemistry: Fluorodopa exists as a chiral compound, with the L-isomer being biologically active. The synthesis often requires methods to separate this isomer from its D counterpart .

Structural Data

  • Molecular Weight: Approximately 201.18 g/mol.
  • 3D Configuration: The spatial arrangement allows for effective interaction with dopamine receptors in the brain.
Chemical Reactions Analysis

Fluorodopa (18F) participates in several key chemical reactions:

  1. Radiofluorination Reaction: The primary reaction involves the substitution of a hydrogen atom in L-DOPA with a fluorine atom from 18F-fluoride.
  2. Deprotection Steps: Following fluorination, protecting groups used during synthesis are removed under mild acidic conditions to yield the final product.
  3. Stability Testing: Post-synthesis, Fluorodopa (18F) undergoes rigorous testing for stability and purity to ensure it meets clinical standards .

Relevant Parameters

  • Radiochemical Purity: Must exceed 95% for clinical applications.
  • Shelf Life: Stability studies indicate that Fluorodopa (18F) remains stable at room temperature for up to 12 hours post-synthesis .
Mechanism of Action

Fluorodopa (18F) functions as a substrate for aromatic L-amino acid decarboxylase, an enzyme crucial in dopamine synthesis. Upon entering the brain:

  1. Transport Mechanism: It crosses the blood-brain barrier via specific transporters that recognize L-DOPA.
  2. Decarboxylation Process: Once inside neurons, Fluorodopa (18F) is decarboxylated to form fluorodopamine, which can be further metabolized or stored in vesicles.
  3. Imaging Utility: The emitted positrons from the radioactive decay of fluorine enable PET imaging, providing insights into dopaminergic activity and neuronal health .
Physical and Chemical Properties Analysis

Fluorodopa (18F) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear solution when prepared.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.
  • Stability: Chemically stable under specified storage conditions but sensitive to light and heat.

Relevant Data

  • pH Range: Optimal pH for stability is around neutral (pH 7).
  • Storage Conditions: Recommended storage at room temperature away from direct light exposure.
Applications

Fluorodopa (18F) has significant applications in medical imaging:

  1. Neuroimaging: Primarily used for diagnosing Parkinson's disease by assessing dopaminergic function.
  2. Oncology: Useful in detecting brain tumors through metabolic imaging.
  3. Endocrinology: Assists in identifying focal hyperinsulinism by visualizing insulin-producing cells.

Clinical Relevance

Introduction to Fluorodopa (18F) in Molecular Imaging

Historical Development and Clinical Adoption of Fluorodopa (18F)

Fluorodopa (18F), or 6-fluoro-L-DOPA ([18F]FDOPA), emerged as a pivotal radiopharmaceutical following its initial application for human brain imaging in the early 1980s [5]. Early synthesis relied on electrophilic fluorination using [18F]F₂ or [18F]acetyl hypofluorite, which suffered from low molar activity and complex equipment requirements [9]. The clinical adoption accelerated with the development of nucleophilic radiofluorination methods, particularly Cu-mediated techniques using pinacol boronate precursors, enabling automated production with high molar activity (76 ± 30 TBq/mmol) and radiochemical purity (>98%) [9]. FDA approval in 2019 for Parkinsonian syndrome diagnosis marked a key milestone, validating decades of research into its diagnostic utility [4]. The tracer’s transition from research to clinical use reflects broader trends in PET radiochemistry, where innovations in precursor design and catalysis have overcome historical challenges in radiolabeling electron-rich catechol rings [9].

Table 1: Evolution of [18F]FDOPA Synthesis Methods

Synthesis EraKey MethodMolar ActivityLimitations
1980s–2000sElectrophilic ([18F]F₂)Low (<1 TBq/mmol)Low selectivity, specialized equipment
2000s–2010sMulti-step nucleophilicModerateComplex deprotection, corrosive acids
2010s–PresentCu-mediated boronate fluorinationHigh (76 TBq/mmol)Requires optimization for automation

Role in Presynaptic Dopaminergic System Evaluation

[18F]FDOPA serves as a biomarker for presynaptic dopaminergic integrity by mimicking endogenous L-DOPA metabolism. After intravenous administration, it crosses the blood-brain barrier via LAT1 transporters and undergoes decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form fluorodopamine, which is stored in synaptic vesicles [3] [10]. This process allows quantification of dopaminergic terminal density in the striatum, particularly the putamen and caudate nuclei [1]. In Parkinson’s disease, reduced [18F]FDOPA uptake correlates with nigrostriatal degeneration, with studies demonstrating a posterior-to-anterior gradient of loss in the putamen [1] [7]. Longitudinal PET studies (4+ years) show sustained increases in putamen uptake after embryonic dopamine cell implantation, confirming its role in monitoring graft viability [1]. Beyond motor disorders, [18F]FDOPA PET reveals mesolimbic dopaminergic dysfunction in Parkinson’s disease with dementia (PDD), where reduced uptake in the anterior cingulate and ventral striatum distinguishes PDD from non-demented PD patients [2].

Table 2: Key Neuroimaging Findings with [18F]FDOPA PET in Parkinsonian Syndromes

PathologyStriatal Subregion[18F]FDOPA Uptake PatternClinical Correlation
Parkinson’s diseasePosterior putamenSevere reduction (↓30–50%)Motor symptom severity
Parkinson’s with dementiaAnterior cingulateSignificant reductionCognitive impairment
Essential tremorWhole striatumNormalDifferential diagnosis vs. PD
Graft viabilityEngrafted putamenSustained increase (↑15–45%)Clinical improvement in younger patients

Comparative Advantages Over Conventional Neuroimaging Tracers

[18F]FDOPA offers distinct advantages over other PET tracers and MRI in neurological and oncological imaging:

  • Superior Striatal Specificity: Compared to [18F]FDG (glucose metabolism tracer), [18F]FDOPA provides direct assessment of dopaminergic synthesis capacity rather than indirect metabolic activity. This enables earlier detection of Parkinson’s disease, as dopaminergic deficits precede significant metabolic changes [3] [6].
  • Amino Acid Transport vs. Metabolism: In neuro-oncology, [18F]FDOPA’s uptake via LAT1/2 transporters offers higher tumor-to-background contrast than [18F]FDG in gliomas, as inflammatory lesions show minimal amino acid uptake [3]. Studies report sensitivity of 100% and specificity of 89% for glioma recurrence detection, outperforming MRI (sensitivity 92%, specificity 44%) [3].
  • Synthesis Efficiency: Modern Cu-mediated methods yield [18F]FDOPA with molar activities >75 TBq/mmol, critical for avoiding carrier-induced pharmacological effects during dopamine receptor imaging [9]. This surpasses historical electrophilic methods (≤1 TBq/mmol) and matches or exceeds yields from [11C]methionine, while benefiting from fluorine-18’s longer half-life (110 min vs. 20 min for carbon-11) [9] [6].
  • Multi-Disease Versatility: Unlike dopamine transporter tracers (e.g., [18F]FE-PE2I), [18F]FDOPA evaluates the entire presynaptic pathway—transport, decarboxylation, and storage—providing a more comprehensive functional assessment [10]. This has enabled applications in hyperinsulinism (pancreatic β-cell function) and neuroendocrine tumors (NETs), where somatostatin receptor imaging often fails [6] [10].

Table 3: Tracer Comparison for Neurological and Oncological PET Imaging

TracerTarget ProcessKey StrengthsKey Limitations
[18F]FDOPADopamine synthesis, amino acid transportHigh striatal specificity, LAT1-mediated tumor uptakePhysiological basal ganglia uptake may complicate interpretation
[18F]FDGGlucose metabolismWide availability, established oncology roleHigh background brain uptake, false positives in inflammation
[11C]METAmino acid transportProven in glioma gradingShort half-life (20 min), requires on-site cyclotron
[68Ga]DOTATATESomatostatin receptor expressionExcellent for well-differentiated NETsPoor sensitivity for receptor-negative tumors

Properties

CAS Number

92812-82-3

Product Name

Fluorodopa (18F)

IUPAC Name

(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H10FNO4

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1

InChI Key

PAXWQORCRCBOCU-RPDRGXCHSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(18)F-dopa
18F-FDOPA
2-fluoro-5-hydroxytyrosine
3,4-dihydroxy-6-fluorophenylalanine
3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine
6-(18F)fluoro-L-3,4-dihydroxyphenylalanine
6-(18F)fluoro-L-DOPA
6-fluoro-DOPA
6-fluorodopa
fluorodopa
fluorodopa F 18
fluorodopa F 18, (18)F-labeled cpd
fluorodopa F-18

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.